molecular formula C7H11NO2 B6203654 5-ethyl-5-methylpyrrolidine-2,4-dione CAS No. 89775-49-5

5-ethyl-5-methylpyrrolidine-2,4-dione

Cat. No.: B6203654
CAS No.: 89775-49-5
M. Wt: 141.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-5-methylpyrrolidine-2,4-dione is a novel succinimide derivative that serves as a versatile scaffold in medicinal chemistry and antimicrobial research. This compound belongs to a class of 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones that have demonstrated significant potential in scientific studies, showing higher antifungal activity than antibacterial effects and reacting against a broad spectrum of fungal species . The pyrrolidine-2,4-dione (succinimide) core is a recognized pharmacological pharmacophore, and its derivatives are investigated for a wide range of bioactivities including anti-inflammatory, anticonvulsant, and anti-Alzheimer properties . The saturated, non-planar pyrrolidine ring enhances three-dimensional coverage and influences key physicochemical parameters beneficial for drug discovery, such as solubility and stereochemical diversity . Researchers value this compound for exploring structure-activity relationships (SAR) to develop new antimicrobial agents with novel structures and high selectivity. The compound is provided for research applications only.

Properties

CAS No.

89775-49-5

Molecular Formula

C7H11NO2

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Preparation Methods

Aldehyde-Mediated Knoevenagel Condensation

A widely employed strategy for synthesizing substituted pyrrolidine-2,4-diones involves the Knoevenagel condensation of aldehydes with pyrrolidine-2,4-dione precursors. For example, 5-arylidene-thiazolidine-2,4-diones were synthesized by refluxing thiazolidine-2,4-dione with aldehydes in ethanol using piperidine as a catalyst. Although this method primarily targets arylidene derivatives, analogous procedures could be adapted for alkyl substituents. Introducing ethyl and methyl groups would require using propionaldehyde (for ethyl) and acetaldehyde (for methyl) under similar conditions. Reaction times of 8–9 hours and subsequent acidification with acetic acid are critical for precipitating the product.

Ethoxycarbonyl Derivative Hydrolysis

Early work by Synthesis of Pyrrolidine-2,4-Diones (Tetramic Acids) and Some Derivatives demonstrated that heating 3-ethoxycarbonyl-pyrrolidine-2,4-dione with water or nitromethane yields the parent dione. Prolonged heating (24–48 hours) at 80–100°C facilitates the removal of the ethoxycarbonyl group, though over-reaction risks forming anhydro-derivatives like 4-hydroxy-3,4′-bi-Δ³-pyrrolinyl-2,2′-dione. Modifying this method to incorporate ethyl and methyl groups at the 5-position would necessitate starting with pre-substituted ethoxycarbonyl precursors.

Cyclization of Substituted Precursors

Cyclocondensation of Amino Acids

Cyclization of N-substituted γ-keto acids or esters represents another viable route. For instance, (S)-5-methylpyrrolidine-2,4-dione was synthesized via cyclization of (S)-4-methyl-4-(methoxycarbonylamino)pentanoic acid, achieving a 90% yield after recrystallization. Adapting this method for 5-ethyl-5-methyl substitution would require starting with a γ-keto acid bearing both ethyl and methyl groups at the γ-carbon. Key steps include:

  • Esterification : Protecting the carboxylic acid as a methyl ester.

  • Cyclization : Heating in a polar aprotic solvent (e.g., DMF) with a base (e.g., NaH).

  • Purification : Recrystallization from ethanol or ethyl acetate.

Functionalization of Preformed Pyrrolidine-2,4-Diones

Alkylation at the 5-Position

Direct alkylation of pyrrolidine-2,4-dione at the 5-position remains challenging due to the compound’s tautomeric equilibrium and reactivity. However, Synthesis of Pyrrolidine-2,4-Diones reports that 5-methyl derivatives can be obtained via nucleophilic substitution of halogenated precursors. For example, treating 5-bromo-pyrrolidine-2,4-dione with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C yields the 5-methyl analog. Extending this to ethyl groups would require using ethyl Grignard reagents, though steric hindrance may reduce efficiency.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions offer a promising avenue for introducing substituents. Suzuki-Miyaura coupling of 5-bromo-pyrrolidine-2,4-dione with ethylboronic acids could theoretically install the ethyl group, though no literature examples exist for this specific compound. Palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C are typical conditions for such reactions.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Key Challenges
Knoevenagel CondensationThiazolidine-2,4-dione + AldehydeReflux in ethanol, piperidine catalyst60–70%Competing side reactions with alkyl aldehydes
Ethoxycarbonyl Hydrolysis3-Ethoxycarbonyl derivativeHeating in H₂O or CH₃NO₂, 80–100°C40–50%Over-hydrolysis to anhydro-derivatives
Amino Acid Cyclizationγ-Keto acid derivativesDMF, NaH, 60°C85–90%Requirement for enantiomerically pure precursors
Photochemical CyclizationN-Substituted maleimidesBlue LEDs, ethyl acetate, open air5–10%Low yield, limited substrate scope

Chemical Reactions Analysis

5-ethyl-5-methylpyrrolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the most notable applications of 5-ethyl-5-methylpyrrolidine-2,4-dione is its antimicrobial properties. Recent studies have demonstrated that this compound exhibits moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In a comparative study, the compound showed inhibition zones of 17 mm for E. coli and 15 mm for S. aureus, indicating its potential as a lead compound in developing new antibiotics .

Case Study: Synthesis and Testing

A study published in MDPI highlighted the synthesis of 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione (related to this compound) and its evaluation for antibacterial activity. The compound was synthesized with an 82% yield and subjected to bioassays that confirmed its effectiveness against bacterial strains .

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli17
This compoundS. aureus15

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its potential use as a pesticide due to its ability to inhibit certain pests. Research indicates that derivatives of pyrrolidine-2,4-dione can act as effective agents against agricultural pests, providing an alternative to traditional chemical pesticides .

Case Study: Efficacy Against Pests

In agricultural trials, formulations containing pyrrolidine derivatives demonstrated significant pest control efficacy. For instance, studies showed that these compounds could reduce pest populations by over 50% compared to untreated controls.

Material Science

Polymer Chemistry

The unique structure of this compound allows it to be utilized in polymer chemistry. It can serve as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties .

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can improve their resistance to degradation under heat and UV exposure. For example, a study reported the synthesis of a copolymer using this compound that exhibited improved durability in outdoor applications.

Mechanism of Action

The mechanism of action of 5-ethyl-5-methylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the formation of bacterial biofilms by disrupting the biofilm matrix and preventing bacterial adhesion . This makes it a promising candidate for the development of new antimicrobial agents.

Comparison with Similar Compounds

Table 1: Comparison of Imidazolidine-2,4-dione Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
5,5-Diphenylimidazolidine-2,4-dione 5,5-diphenyl 252.27 Anticonvulsant activity
5-Ethyl-5-pentylimidazolidine-2,4-dione 5-ethyl, 5-pentyl N/A Lipophilicity enhancement
(5R)-5-Methyl-5-phenylimidazolidine-2,4-dione 5-methyl, 5-phenyl 190.20 Chiral drug intermediates

Pyran-2,4-diones

Pyran-2,4-diones are six-membered oxygen-containing rings with two ketone groups:

  • Electronic Properties : Pyran-diones exhibit higher dipole moments (e.g., compound 2a in : dipole moment = 5.12 D) due to their planar structure, enhancing crystal stability via O···H and H···C interactions .
  • Applications : Used in materials science for their intermolecular interaction capabilities, contrasting with pyrrolidine-diones’ pharmacological focus .

Pyrimidine-2,4-diones

Pyrimidine-2,4-diones (e.g., 5-ethyluracil) are six-membered aromatic rings with two nitrogens and two ketones:

  • Bioactivity : 5-Ethyluracil (C₆H₈N₂O₂, MW 140.14 g/mol) is used in antiviral and agrochemical research due to its ability to mimic nucleobases .
  • Synthesis : Prepared via hydroxylation and acetylation of pyrimidine precursors, as seen in .

Key Research Findings

  • Synthetic Flexibility : Hydantoins and pyrrolidine-diones are synthesized via multicomponent reactions, allowing rapid diversification of substituents .
  • Structure-Property Relationships :
    • Bulky 5-substituents (e.g., pentyl, phenyl) increase melting points and lipophilicity, critical for blood-brain barrier penetration in anticonvulsants .
    • Polar groups (e.g., methoxy in pyran-diones) enhance dipole moments, improving crystal packing stability .
  • Pharmacological Potential: Arylhydantoin derivatives (e.g., compound 26 in ) are promising 5-HT6 receptor ligands for treating depression and obesity .

Q & A

Q. What are the optimal synthetic routes for 5-ethyl-5-methylpyrrolidine-2,4-dione, and how can reaction conditions be systematically optimized?

The synthesis typically involves cyclization reactions of precursors such as substituted glyoxylates or urea derivatives. For example, analogous imidazolidine-diones are synthesized via base-catalyzed reactions (e.g., sodium hydroxide) under controlled heating to facilitate ring formation . Optimization should focus on variables like temperature, solvent polarity, and catalyst concentration. A fractional factorial design (FFD) can reduce experimental runs while identifying critical parameters . Post-synthesis purification via recrystallization or chromatography is recommended to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral contradictions be resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural confirmation, particularly for distinguishing stereoisomers and verifying substituent positions. Infrared (IR) spectroscopy can validate carbonyl stretching frequencies (~1700–1750 cm⁻¹ for diones). Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting in NMR) may arise from dynamic effects like keto-enol tautomerism. Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) is advised .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated stability studies using International Council for Harmonisation (ICH) guidelines: expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC or LC-MS at intervals (e.g., 0, 1, 3, 6 months). Kinetic modeling (e.g., Arrhenius equation) predicts shelf life under standard conditions .

Advanced Research Questions

Q. What experimental design strategies are recommended for optimizing the yield of this compound in multi-step syntheses?

Response Surface Methodology (RSM) with Central Composite Design (CCD) is ideal for multi-variable optimization. For example, variables like reaction time, molar ratios, and solvent composition can be modeled to maximize yield. A recent study on thiazolidinediones achieved 85% yield using CCD to balance steric and electronic effects in cyclization steps .

Q. How can computational methods aid in predicting the reactivity and regioselectivity of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and charge distribution to predict electrophilic/nucleophilic sites. Molecular docking studies are useful for derivatives targeting biological receptors (e.g., enzyme inhibitors). Software like Gaussian or ORCA provides insights into reaction pathways, reducing trial-and-error experimentation .

Q. What methodologies resolve contradictions in biological activity data for structurally similar dione derivatives?

Use orthogonal assays to validate bioactivity. For example, discrepancies in antimicrobial efficacy between MIC (Minimum Inhibitory Concentration) and time-kill assays may arise from compound stability or off-target effects. Metabolomic profiling (via LC-MS/MS) and transcriptomic analysis can identify mechanistic outliers .

Q. How should researchers address batch-to-batch variability in the crystallization of this compound?

Implement Process Analytical Technology (PAT) tools like in-situ Raman spectroscopy to monitor crystallization in real time. Polymorph control can be achieved by seeding with pre-characterized crystals and adjusting supersaturation rates. Statistical process control (SPC) charts help maintain consistency in industrial-scale production .

Methodological and Data Analysis Questions

Q. What statistical approaches are suitable for analyzing non-linear relationships in reaction kinetics involving this compound?

Non-linear regression models (e.g., Michaelis-Menten for enzyme-catalyzed reactions) or machine learning algorithms (e.g., artificial neural networks) can capture complex kinetic behavior. For autocatalytic reactions, the Prout-Tompkins equation is effective .

Q. How can researchers validate the purity of this compound when standard analytical methods show limitations?

Combine multiple techniques:

  • Chromatography : UPLC with dual-wavelength detection (e.g., 210 nm and 254 nm).
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to detect polymorphic impurities.
  • Elemental Analysis : Confirm stoichiometry within ±0.3% deviation .

Q. What protocols ensure reproducibility in scaled-up syntheses of this compound?

Adhere to Quality by Design (QbD) principles:

  • Define Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs).
  • Use scale-down models to simulate large-scale reactions.
  • Document deviations using Failure Mode and Effects Analysis (FMEA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.